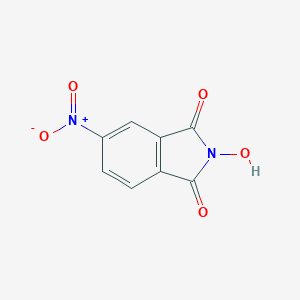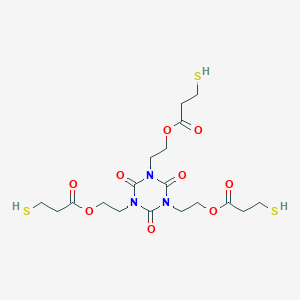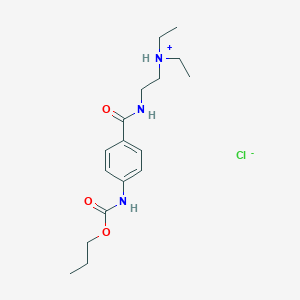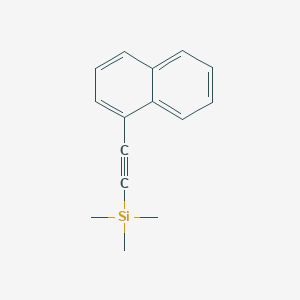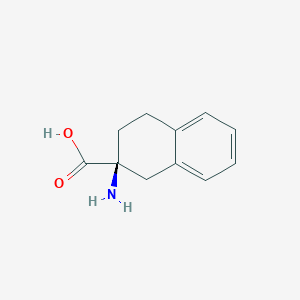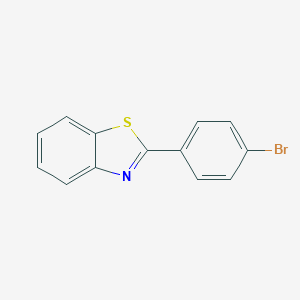
2-(4-ブロモフェニル)ベンゾチアゾール
概要
説明
2-(4-Bromophenyl)benzothiazole (2-BPBT) is a heterocyclic aromatic compound that is composed of a benzene ring and a thiazole ring. It is a white solid with a molecular weight of 264.11 g/mol and a melting point of 161-163°C. 2-BPBT is widely used in organic synthesis and has a wide range of applications in scientific research.
科学的研究の応用
抗結核化合物
2-(4-ブロモフェニル)ベンゾチアゾールを含むベンゾチアゾール誘導体は、抗結核特性について合成および研究されてきました . これらの化合物は、標準的な参照薬に比べて、結核菌に対する阻害活性が優れていることが示されています . これらの誘導体の合成には、ジアゾカップリング、クネーベナゲル縮合、ビギネリ反応、分子ハイブリッド化技術、マイクロ波照射、一鍋式多成分反応など、さまざまな合成経路が用いられています .
抗腫瘍活性
2-(4-ブロモフェニル)ベンゾチアゾールの構造要素であるベンゾチアゾイル部分は、その強力な抗腫瘍活性で知られています . たとえば、2-(4-アミノフェニル)ベンゾチアゾールは、in vitroでさまざまなヒトの乳がん、卵巣がん、結腸がん、腎臓がん細胞株に対してナノモルレベルの阻害活性を示します . 2-(4-アミノ-3-メチルフェニル)ベンゾチアゾール誘導体は、このシリーズの中で最も強力な化合物として見つかっています .
炎症性疾患の治療
ベンゾチアゾール誘導体は、炎症性疾患の治療にも使用されています . これらの化合物の抗炎症特性により、関節炎やその他の自己免疫疾患などの状態の管理に役立ちます .
てんかん治療
作用機序
Target of Action
The primary target of 2-(4-Bromophenyl)benzothiazole is DprE1 , a crucial enzyme in the biosynthesis of arabinans, components of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
2-(4-Bromophenyl)benzothiazole interacts with its target, DprE1, inhibiting its function .
Biochemical Pathways
By inhibiting DprE1, 2-(4-Bromophenyl)benzothiazole disrupts the biosynthesis of arabinans . This leads to a deficiency in the mycobacterial cell wall, which is crucial for the survival and virulence of the bacteria
Result of Action
The primary result of the action of 2-(4-Bromophenyl)benzothiazole is the inhibition of the growth of M. tuberculosis . By disrupting the biosynthesis of arabinans, it weakens the bacterial cell wall, likely leading to the death of the bacteria .
Safety and Hazards
生化学分析
Biochemical Properties
2-(4-Bromophenyl)benzothiazole plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteins, altering their conformation and activity. These interactions can lead to changes in enzyme kinetics, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 2-(4-Bromophenyl)benzothiazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting the cell’s overall function and health .
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)benzothiazole exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, 2-(4-Bromophenyl)benzothiazole can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromophenyl)benzothiazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Bromophenyl)benzothiazole remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)benzothiazole vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. High doses of 2-(4-Bromophenyl)benzothiazole can also result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
2-(4-Bromophenyl)benzothiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit specific enzymes, leading to the accumulation or depletion of certain metabolites. These changes can have downstream effects on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, 2-(4-Bromophenyl)benzothiazole is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of 2-(4-Bromophenyl)benzothiazole is crucial for elucidating its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)benzothiazole plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
2-(4-bromophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIRBKKYMJKENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368073 | |
| Record name | 2-(4-Bromophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19654-19-4 | |
| Record name | 2-(4-Bromophenyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19654-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19654-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



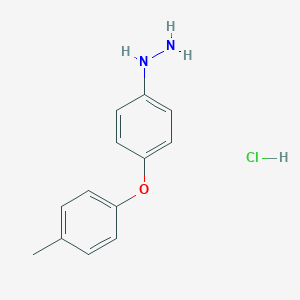

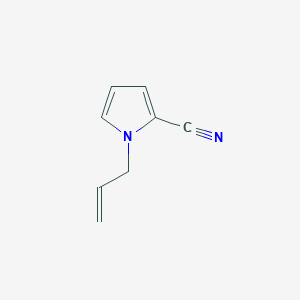
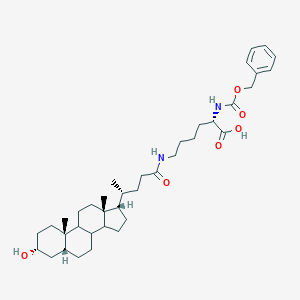
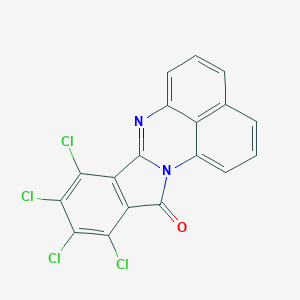
![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)
